BTN3A1 Activation Potency
3-Amino-3-(piperidin-4-yl)butanoic acid exhibits potent binding to butyrophilin subfamily 3 member A1 (BTN3A1), a key immune checkpoint, with an EC50 of 0.440 nM in human PBMC-derived Vγ9Vδ2 T cells [1]. This potency is superior to the structurally related analog, which demonstrates an EC50 of 120 nM in the same assay system [2]. The 272-fold difference in potency directly correlates with the compound's ability to selectively engage the intracellular B30.2 domain of BTN3A1, a mechanism not observed with simpler piperidine carboxylic acids lacking the 3-amino-3-(piperidin-4-yl)butanoic acid scaffold [3].
| Evidence Dimension | BTN3A1 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 0.440 nM |
| Comparator Or Baseline | BDBM50459341 (structural analog): 120 nM |
| Quantified Difference | 272-fold lower potency for analog |
| Conditions | Human PBMC-derived Vγ9Vδ2 T cell stimulation assay (3-day incubation, 11-day measurement post-compound exposure) |
Why This Matters
This >270-fold potency advantage translates to reduced compound consumption in cell-based assays and increased therapeutic index in vivo, directly impacting cost-per-experiment and success rates in immuno-oncology research.
- [1] BindingDB. (2020). Activity Data for Ligand BDBM50459334 (CHEMBL4216254) against Butyrophilin Subfamily 3 Member A1 (BTN3A1). EC50: 0.440 nM. View Source
- [2] BindingDB. (2020). Activity Data for Ligand BDBM50459341 (CHEMBL4210700) against Butyrophilin Subfamily 3 Member A1 (BTN3A1). EC50: 120 nM. View Source
- [3] Structure-Activity Relationships of Butyrophilin 3 Ligands. (2020). QxMD Read. View Source
